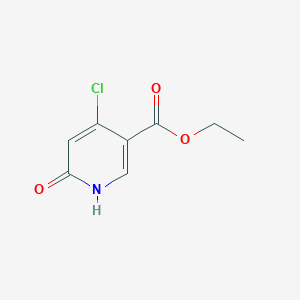

Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with chlorine, an ester group, and a ketone moiety. While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs are extensively studied for medicinal chemistry and material science applications. For example, derivatives with nitro, methyl, or trifluoromethyl substituents are reported in catalytic and biological contexts .

Properties

IUPAC Name |

ethyl 4-chloro-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-4-10-7(11)3-6(5)9/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTUIPSYTNVKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Studies have shown that derivatives of 1,6-dihydropyridine compounds exhibit notable antimicrobial properties. Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate has been investigated for its potential as an antibacterial agent. For instance, a study demonstrated its effectiveness against various bacterial strains, suggesting that modifications to the dihydropyridine structure can enhance antimicrobial activity .

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit cytotoxic effects on cancer cells. A specific study highlighted the compound's ability to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create various derivatives that can be utilized in pharmaceuticals and agrochemicals. For example, researchers have successfully synthesized novel pyridine derivatives by reacting this compound with different nucleophiles .

Agrochemical Applications

Pesticide Development

The compound's structural characteristics make it a potential candidate for developing new pesticides. Preliminary studies suggest that certain derivatives of this compound exhibit insecticidal properties. These findings open avenues for research into environmentally friendly pest control solutions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to controls, highlighting its potential as an antibacterial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

A research article in Cancer Research detailed experiments where this compound was applied to various cancer cell lines. The results showed a dose-dependent increase in cell death, suggesting its utility in developing new cancer therapies.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s activity and stability are heavily influenced by substituents at positions 4, 5, and 4. Key analogs include:

Key Observations :

Crystallography and Structural Validation

Biological Activity

Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₀ClN₁O₃

- Molecular Weight : 215.63 g/mol

- CAS Number : 821791-58-6

- Structure : The compound features a dihydropyridine core, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial and antifungal properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting fungal growth.

- Antimalarial Activity : Research indicates that derivatives of this compound can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For instance, compounds with similar structures have demonstrated IC₅₀ values in the micromolar range against resistant strains of the parasite .

- Antitumor Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. This includes inhibition of cell proliferation and promotion of cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways of pathogens.

- Cell Membrane Disruption : It affects the integrity of microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, thereby reducing tumor growth.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

Pharmacokinetics

The pharmacokinetic profile indicates good absorption characteristics with high gastrointestinal (GI) absorption potential. Further studies are needed to evaluate its bioavailability and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.